Platelet 12-Lipoxygenase Inhibition: Target Compound Activity at 30 µM
The target compound demonstrates measurable inhibition of platelet 12-lipoxygenase in vitro. This activity is a key differentiator from many oxazole-piperidine analogs that lack reported activity against this specific lipoxygenase isoform. While the precise IC50 value is not reported in the primary screening data, the compound was tested and showed activity at a concentration of 30 µM in a binding assay . This contrasts with generic oxazole-piperidine derivatives, which often exhibit no significant inhibitory activity against 12-lipoxygenase up to 300 µM in similar assays .
| Evidence Dimension | In vitro inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Active at 30 µM (qualitative) |
| Comparator Or Baseline | Generic oxazole-piperidine analogs: No significant inhibitory activity up to 300 µM |
| Quantified Difference | >10-fold higher potency (lower concentration required for activity) based on qualitative activity threshold |
| Conditions | In vitro binding assay; target: platelet 12-lipoxygenase |
Why This Matters
This activity profile supports the compound's selection for research programs targeting platelet 12-lipoxygenase, where many generic analogs are inactive.
